molecular formula C14H20O3 B8560764 3-(Heptyloxy)benzoic Acid

3-(Heptyloxy)benzoic Acid

Cat. No.: B8560764
M. Wt: 236.31 g/mol
InChI Key: FOFZVIUYGPBWLV-UHFFFAOYSA-N
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Description

3-(Heptyloxy)benzoic acid is an organic compound belonging to the class of benzoic acids. It is characterized by a benzene ring substituted with a heptyloxy group at the third position and a carboxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(heptyloxy)benzoic acid typically involves the etherification of 3-hydroxybenzoic acid with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Heptyloxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Heptyloxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(heptyloxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of UDP-3-O-[3-hydroxymyristoyl] N-acetylglucosamine deacetylase, an enzyme involved in the biosynthesis of lipid A, a component of the bacterial outer membrane . This inhibition can disrupt bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Heptyloxy)benzoic acid is unique due to its specific heptyloxy substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in applications requiring specific molecular interactions and properties .

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

3-heptoxybenzoic acid

InChI

InChI=1S/C14H20O3/c1-2-3-4-5-6-10-17-13-9-7-8-12(11-13)14(15)16/h7-9,11H,2-6,10H2,1H3,(H,15,16)

InChI Key

FOFZVIUYGPBWLV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=CC(=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 2-liter three-necked flask were placed 100 g of methyl 3-hydroxybenzonate, 143 g of 1-bromoheptane, 140 g of potassium carbonate and 300 of N,N-dimethylacetamide (DMAc), and were vigorously stirred for 2 hours with a mechanical stirrer while the flask was heated in oil bath under reflux. After the obtained reaction mixture was cooled, it was poured into 1 l of water, and was extracted with ethyl acetate. Subsequently, the extract was dried under anhydrous sodium sulfate. After the extract was concentrated by removing the solvent in vacuo, the resultant residue was dissolved in 200 ml of methanol. Then, an aqueous solution (40 ml) containing potassium hydroxide of 8.4 g was dropwise added gradually to the ethanol solution and refluxed under heating for 1 hour. After the resultant reaction mixture was cooled, the precipitated crystals were filtered, and the resultant crystals were dissolved in 1.5 l of water. To the solution, 60 ml of concentrated hydrochloric acid was added. Then, the precipitated crystals were filtered in vacuo, washed with ice water and dried to obtain the above compound (2-4a) of 130 g (yield: 84%).
Quantity
143 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Yield
84%

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